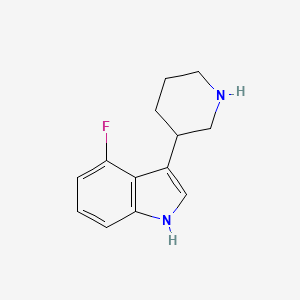

![molecular formula C13H13N5 B2523242 2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile CAS No. 696601-78-2](/img/structure/B2523242.png)

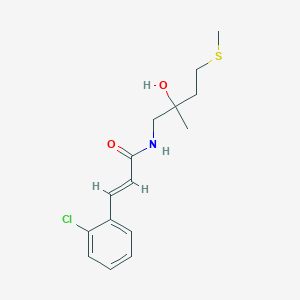

2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile” is a chemical compound . It’s also known as (E)-amino(2-(4-(dimethylamino)benzylidene)hydrazineyl)methaniminium nitrate .

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-(Dimethylamino)benzaldehyde with aminoguanidine nitrate. The reaction is carried out in aqueous ethanol at 60°C for 8 hours .Molecular Structure Analysis

The molecular structure of this compound is characterized by spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The crystal structure of the compound is monoclinic, with a = 7.2312 (1) Å, b = 17.7721 (3) Å, c = 11.0146 (2) Å, β = 104.557°, V = 1370.08 (4) Å3, Z = 4 .Physical And Chemical Properties Analysis

The compound “2-Amino-3-[[4-(dimethylamino)benzylidene]amino]maleonitrile” is a colorless transparent crystal . More detailed physical and chemical properties are not available in the current resources.科学的研究の応用

Synthesis of Novel Compounds

Al-Azmi and Kalarikkal (2013) demonstrated the synthesis of triazole derivatives, specifically 2-(5-amino-1-aryl-1H-1,2,3-triazol-4-yl)-2-iminoacetonitriles and oxoacetonitriles, by reacting diaminomaleonitrile with phenyl/substituted phenyl diazonium chlorides. This process includes the formation of 2-amino-3-(3-(4-nitrophenyl)triaz-1-en-1-yl)maleonitrile and involves further reactions with acetone and benzaldehyde to yield more complex compounds (Al‐Azmi & Kalarikkal, 2013).

Cytotoxic Activities

Vosooghi et al. (2010) synthesized a series of 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromenes and evaluated their cytotoxic activities against six human tumor cell lines using MTT assay. Their findings highlight the potential of these compounds in therapeutic applications, showing significant cytotoxic activity in certain cases (Vosooghi et al., 2010).

Magnetic Refrigeration and Slow Magnetic Relaxation

Sheikh, Adhikary, and Konar (2014) explored the magnetic properties of Ln3+ coordination compounds synthesized from diaminomaleonitrile (DAMN) and other reagents. They observed significant magnetocaloric effects in certain compounds, indicating the potential for applications in magnetic refrigeration. The study also highlighted differences in the magnetic properties of compounds, attributed to different Dy–O–Dy angles, suggesting a direction for further exploration in the design of magnetic materials (Sheikh, Adhikary & Konar, 2014).

Polymerization Studies

Mandal et al. (2016) investigated the polymerization activities of a series of group 4 metal alkoxide complexes synthesized from [NNO]-type tridentate Schiff base ligands and diaminomaleonitrile. These complexes showed promising catalytic activities in ring-opening polymerization of e-caprolactone and rac-lactide, leading to the production of polymers with narrow molecular weight distributions. The study highlights the role of the cyano groups in these complexes in enhancing polymerization activity, opening pathways for the development of efficient catalysts in polymer production (Mandal et al., 2016).

将来の方向性

特性

IUPAC Name |

(Z)-2-amino-3-[[4-(dimethylamino)phenyl]methylideneamino]but-2-enedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5/c1-18(2)11-5-3-10(4-6-11)9-17-13(8-15)12(16)7-14/h3-6,9H,16H2,1-2H3/b13-12-,17-9? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBXVINHXQCKKI-KXBPZSEOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=NC(=C(C#N)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)C=N/C(=C(/C#N)\N)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

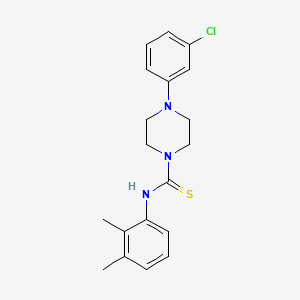

![3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2523160.png)

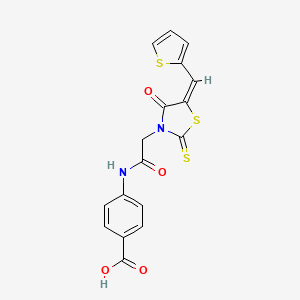

![Ethyl 4-[3-(carbamoylmethyl)-1,6,7-trimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-8-yl]benzoate](/img/structure/B2523163.png)

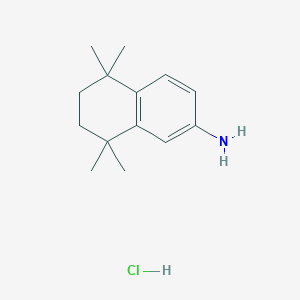

![N-(2,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2523165.png)

![4-((1-(2-chloro-4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2523167.png)

![N-(5-(2-(2,5-dioxopyrrolidin-1-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)picolinamide](/img/structure/B2523168.png)

![tert-Butyl 4-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2523176.png)

![6-[[4-(3-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2523178.png)

![Methyl 3-{4-[(2-methoxyacetyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2523179.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2523180.png)